4-Benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUHOHVMQJOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Addition of the Trifluoropentanoyl Group: The trifluoropentanoyl group can be added through an acylation reaction using trifluoropentanoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of (4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
This reaction is central to synthesizing the compound and its derivatives. The oxazolidinone scaffold acts as a chiral auxiliary, enabling stereoselective acylation.
Mechanistic Insights
-
The oxazolidinone’s enolate selectively attacks the activated carbonyl carbon of the mixed anhydride.
-
Stereochemical control is achieved through the chiral benzyl group, directing the acyl group to the desired position .
Cross-Coupling Reactions
The trifluoropentanoyl moiety enables participation in palladium-catalyzed coupling reactions.
Example: Sonogashira Coupling
The compound serves as an intermediate in synthesizing alkynylated derivatives.
| Yield | Reaction Conditions | Key Steps |
|---|---|---|
| 75% | - Solvent: Triethylamine - Catalysts: Pd(PPh₃)₂Cl₂, CuI - Reagents: Ethynylbenzene | 1. Oxidative addition of palladium 2. Transmetallation with copper 3. Reductive elimination to form C–C bond |
Hydrolysis and Ring-Opening Reactions
The oxazolidinone ring undergoes hydrolysis under acidic or basic conditions to release the acylated product.
Hydrolysis to Carboxylic Acid
| Yield | Reaction Conditions | Key Steps |
|---|---|---|
| >90% | - Solvent: Aqueous HCl or NaOH - Temperature: Reflux | 1. Protonation of the oxazolidinone oxygen 2. Nucleophilic attack by water 3. Ring opening to yield 5,5,5-trifluoropentanoic acid |
Utility
-
Provides enantiomerically pure carboxylic acids for peptide synthesis or further functionalization .
Crystallization and Purification
The compound’s crystalline nature allows high-purity isolation.
| Solvent System | Purity | Key Observations |
|---|---|---|
| Isopropyl alcohol | 99.7% | Slow cooling induces crystallization - Mp: 113–114°C |
Scientific Research Applications
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (S)-4-Benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
- CAS Number : 1401065-46-0
- Molecular Formula: C₁₅H₁₆F₃NO₃
- Molecular Weight : 315.29 g/mol
- Structural Features: A chiral oxazolidin-2-one scaffold with a benzyl group at the 4-position and a 5,5,5-trifluoropentanoyl substituent at the 3-position. The trifluoromethyl group confers high electronegativity and lipophilicity, enhancing reactivity in asymmetric synthesis .
Applications: This compound is widely utilized as a chiral auxiliary in asymmetric Aldol reactions, particularly in the synthesis of bioactive natural products. Its electron-withdrawing trifluoropentanoyl group enhances stereochemical control, enabling high enantioselectivity in catalytic processes .
Comparison with Similar Oxazolidin-2-one Derivatives
The following table compares structural, electronic, and functional properties of 4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one with analogous compounds:
Key Findings :
Electronic Effects: The trifluoropentanoyl group in the target compound provides stronger electron-withdrawing effects compared to phenylacetyl or propionyl analogs, improving transition-state stabilization in asymmetric reactions .
Steric Influence : Bulkier substituents (e.g., bis(trifluoromethyl)phenyl in EP 2697207 B1) reduce reaction rates but enhance selectivity in sterically demanding environments .
Lipophilicity: Fluorinated derivatives exhibit higher logP values, improving solubility in non-polar solvents, which is critical for organocatalytic processes .
Stereochemical Control : The (S)-configuration in the benzyl group is essential for enantioselectivity, as demonstrated in Evans Syn-Aldol reactions .
Biological Activity
4-Benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C15H16F3NO3
- Molecular Weight : 315.29 g/mol
- CAS Number : 1401065-46-0
Oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit. The specific mechanism involves:
- Inhibition of Peptidyl Transferase Activity : This prevents the formation of peptide bonds during translation.
- Disruption of Ribosomal Function : The compound may alter the conformation of the ribosome, leading to misreading of mRNA.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties against a range of Gram-positive bacteria. The following table summarizes findings from various studies:
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and Vero (normal kidney).
- Results :
- IC50 values ranged from 10 to 30 µM across different cell lines.
- Indicated selective toxicity towards cancer cells while sparing normal cells.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with resistant bacterial infections, treatment with an oxazolidinone derivative resulted in a significant reduction in infection rates compared to standard therapies.
- Case Study on Cytotoxic Effects : A study investigating the effects on MCF-7 cells showed that treatment with this compound led to apoptosis via caspase activation.
Research Findings
Recent literature highlights the ongoing exploration into the structure-activity relationship (SAR) of oxazolidinones:
- Modifications at the benzyl position significantly impact antibacterial potency and cytotoxicity.
- The trifluoropentanoyl moiety enhances lipophilicity, potentially improving cell membrane penetration.
Q & A
What are the typical synthetic routes for preparing 4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one?
The compound is synthesized via N-acylation of oxazolidinone precursors . A common method involves reacting 4-benzyl-1,3-oxazolidin-2-one with 5,5,5-trifluoropentanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, followed by purification using column chromatography (hexanes/EtOAc gradients) to isolate the product in high yield (≥95%) . Critical parameters include strict moisture control to prevent hydrolysis of the acyl chloride and precise stoichiometry to minimize byproducts.
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, providing bond lengths, angles, and stereochemical data . For example, similar fluorinated oxazolidinones have been resolved with R-factors < 0.05, confirming the trifluoropentanoyl group's conformation .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies dynamic behavior and electronic effects. The ¹⁹F NMR signal near -65 ppm is characteristic of CF₃ groups, while oxazolidinone carbonyls appear at ~175 ppm in ¹³C NMR .
- Mass spectrometry (HRMS) validates molecular weight (C₁₅H₁₆F₃NO₃, m/z 315.29) .
How can researchers address challenges in achieving high enantiomeric excess during asymmetric synthesis involving this oxazolidinone?
- Chiral auxiliaries : Fluorinated oxazolidinones (e.g., 4-benzyl derivatives) act as stereodirecting groups in aldol or alkylation reactions. Diastereoselectivity >20:1 has been achieved using Evans’ methodology, where the auxiliary’s bulky substituents enforce facial selectivity .
- In situ trapping : Lithiated intermediates (e.g., from 3-methylthiomethyl-oxazolidinones) can be trapped with electrophiles, preserving stereochemistry .
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers if kinetic resolution fails .
What computational approaches are recommended for predicting the reactivity of fluorinated substituents in this compound?
- Density Functional Theory (DFT) calculates electronic effects of the CF₃ group, such as its electron-withdrawing impact on adjacent carbonyls. This predicts regioselectivity in reactions like Michael additions .
- Molecular docking : For biological studies, simulate interactions with enzymes (e.g., oxidoreductases) to rationalize selectivity .
- Crystallographic software (WinGX, ORTEP-3) models steric clashes in transition states, aiding mechanistic hypotheses .
How should contradictory data between solution-state NMR and solid-state X-ray structures be resolved?
- Dynamic effects : NMR may average conformers (e.g., oxazolidinone ring puckering), while X-ray captures static structures. Variable-temperature NMR can detect restricted rotation .
- Polymorphism : Recrystallize the compound in different solvents (e.g., EtOAc vs. hexanes) to assess if multiple crystal forms exist .
- Complementary techniques : Use NOESY/ROESY NMR to correlate solution and solid-state conformers .
What mechanistic insights can be gained from studying the compound's role in stereoselective aldol reactions?
- Evans syn-aldol model : The oxazolidinone’s 4-benzyl group directs enolate formation to the Re face, leading to syn-adducts with >95% de. The trifluoropentanoyl group’s steric bulk further stabilizes the Zimmerman-Traxler transition state .
- Kinetic vs. thermodynamic control : Low temperatures (-78°C) favor kinetic products, while room temperature may lead to equilibration. Monitor via time-resolved ¹H NMR .
- Isotope labeling : ¹⁸O tracing in the carbonyl group elucidates acyl transfer mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
